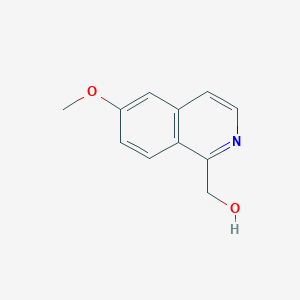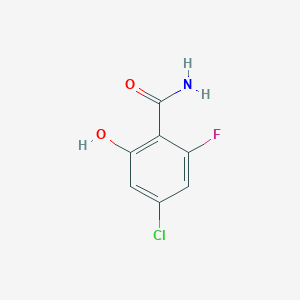
4-Chloro-2-fluoro-6-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-fluoro-6-hydroxybenzamide is a chemical compound with the molecular formula C7H5ClFNO2 and a molecular weight of 189.57 g/mol . It is characterized by the presence of chloro, fluoro, and hydroxy functional groups attached to a benzamide core. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Méthodes De Préparation
The synthesis of 4-Chloro-2-fluoro-6-hydroxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-fluoroaniline and salicylic acid.
Reaction Conditions: The reaction involves the formation of an amide bond between the amine group of 4-chloro-2-fluoroaniline and the carboxylic acid group of salicylic acid.
Industrial Production: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
4-Chloro-2-fluoro-6-hydroxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate) or reduced to an alkane using reducing agents like lithium aluminum hydride.
Condensation Reactions: The amide group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Applications De Recherche Scientifique
4-Chloro-2-fluoro-6-hydroxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Medicine: Research into potential therapeutic applications includes its use as a lead compound in drug discovery programs.
Industry: In industrial settings, it is used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-fluoro-6-hydroxybenzamide involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
4-Chloro-2-fluoro-6-hydroxybenzamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4-chloro-2-fluorobenzamide and 4-chloro-2-fluoro-6-methoxybenzamide share structural similarities but differ in their functional groups.
Uniqueness: The presence of the hydroxy group in this compound distinguishes it from its analogs.
Propriétés
Numéro CAS |
1110662-23-1 |
|---|---|
Formule moléculaire |
C7H5ClFNO2 |
Poids moléculaire |
189.57 g/mol |
Nom IUPAC |
4-chloro-2-fluoro-6-hydroxybenzamide |
InChI |
InChI=1S/C7H5ClFNO2/c8-3-1-4(9)6(7(10)12)5(11)2-3/h1-2,11H,(H2,10,12) |
Clé InChI |
IUFRXGFCSWGYNI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1O)C(=O)N)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




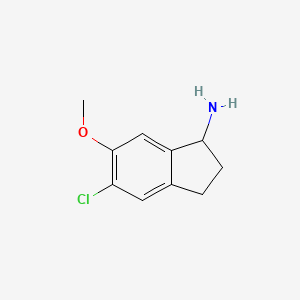
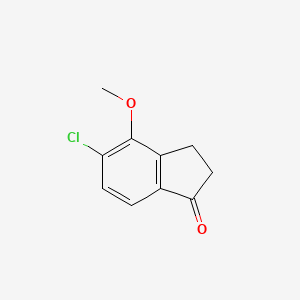
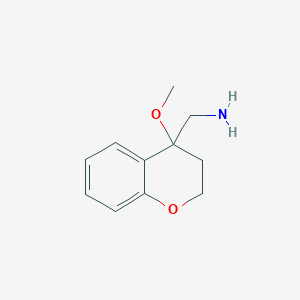
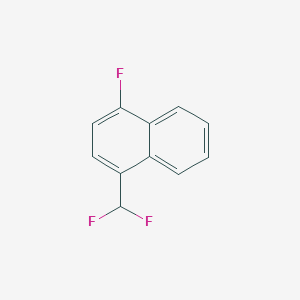

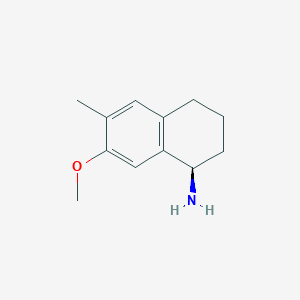
![7-chloro-2-(propan-2-yl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B15070197.png)

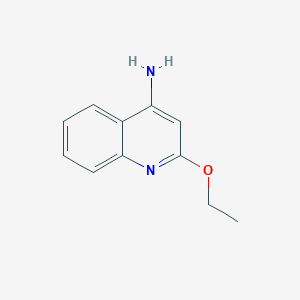
![2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B15070202.png)
